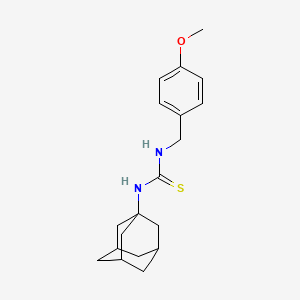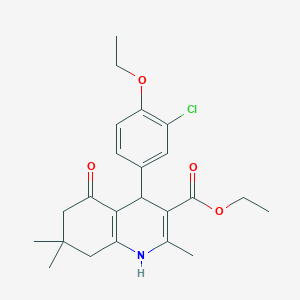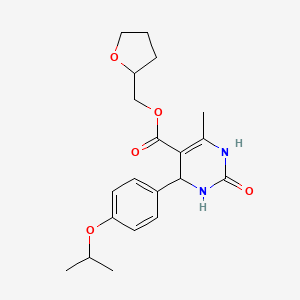
N-1-adamantyl-N'-(4-methoxybenzyl)thiourea
Vue d'ensemble
Description
N-1-adamantyl-N'-(4-methoxybenzyl)thiourea, also known as A-MBT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. A-MBT belongs to the class of thiourea derivatives, which have been extensively studied for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties.
Applications De Recherche Scientifique
N-1-adamantyl-N'-(4-methoxybenzyl)thiourea has been extensively studied for its potential therapeutic applications. In particular, N-1-adamantyl-N'-(4-methoxybenzyl)thiourea has shown promising results in the treatment of cancer. Studies have shown that N-1-adamantyl-N'-(4-methoxybenzyl)thiourea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-1-adamantyl-N'-(4-methoxybenzyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The exact mechanism of action of N-1-adamantyl-N'-(4-methoxybenzyl)thiourea is not fully understood. However, studies suggest that N-1-adamantyl-N'-(4-methoxybenzyl)thiourea inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-1-adamantyl-N'-(4-methoxybenzyl)thiourea has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-(4-methoxybenzyl)thiourea has been shown to have a low toxicity profile and is well-tolerated in animal models. Studies have also shown that N-1-adamantyl-N'-(4-methoxybenzyl)thiourea does not affect the normal cells and tissues in the body, indicating its potential as a safe and effective anticancer agent. N-1-adamantyl-N'-(4-methoxybenzyl)thiourea has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-1-adamantyl-N'-(4-methoxybenzyl)thiourea is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. N-1-adamantyl-N'-(4-methoxybenzyl)thiourea also has a low toxicity profile, making it a safe compound to work with in the laboratory. However, one of the limitations of N-1-adamantyl-N'-(4-methoxybenzyl)thiourea is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-1-adamantyl-N'-(4-methoxybenzyl)thiourea. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of N-1-adamantyl-N'-(4-methoxybenzyl)thiourea in animal models to determine its efficacy and safety profile. Additionally, the development of novel drug delivery systems may improve the bioavailability and efficacy of N-1-adamantyl-N'-(4-methoxybenzyl)thiourea in vivo. Finally, further studies are needed to elucidate the exact mechanism of action of N-1-adamantyl-N'-(4-methoxybenzyl)thiourea and its potential applications in the treatment of other diseases beyond cancer.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[(4-methoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c1-22-17-4-2-13(3-5-17)12-20-18(23)21-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWNVVSTPAOIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4162718.png)

![3,3'-{[4-(cyclopentyloxy)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4162727.png)
![3-[2-(2-phenoxyethoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4162739.png)
![5-(aminomethyl)-4-[2-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4162746.png)
![ethyl 4-[3-(cyclopentyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4162753.png)


![1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione](/img/structure/B4162772.png)
![isopropyl 3-[({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-chlorobenzoate](/img/structure/B4162786.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl N-(2-thienylcarbonyl)glycylglycinate](/img/structure/B4162791.png)
![N,5-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4162799.png)
![4-chloro-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4162800.png)
